![molecular formula C20H18N4O2 B5551639 2-(2-naphthyloxy)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)propanamide](/img/structure/B5551639.png)

2-(2-naphthyloxy)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is part of a broader category of chemicals that are synthesized for their unique properties and potential applications. Its structure suggests a complex interaction of functional groups, leading to a specific set of chemical and physical properties.

Synthesis Analysis

Synthesis of related compounds often involves reactions with N-nucleophiles and utilizes versatile building blocks for creating complex structures, such as pyrazole, isoxazole, and pyrimidine derivatives. For example, Farag et al. (2011) explored the synthesis of azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives, highlighting the compound's potential as a versatile precursor for various chemical reactions (Farag et al., 2011).

Molecular Structure Analysis

The crystal structure of related compounds provides insights into their spatial arrangement and molecular interactions. For instance, Liu et al. (2008) synthesized and analyzed the crystal structure of a derivative, revealing its monoclinic space group and effective herbicidal activity, which could imply similar structural features or applications for the compound of interest (Liu et al., 2008).

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Applications

2-(2-Naphthyloxy)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)propanamide and its derivatives have been utilized in various chemical syntheses and have shown potential in biological applications:

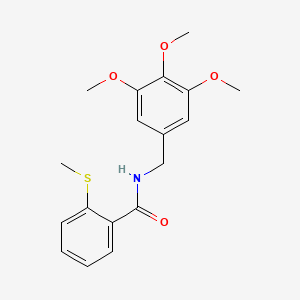

Antimicrobial and Antitumor Activity : Compounds derived from pyrazolo[1,5-a]pyrimidines, similar in structure to 2-(2-naphthyloxy)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)propanamide, have been synthesized and evaluated for antimicrobial and antitumor activities. These derivatives demonstrated moderate antimicrobial activity and potent anti-tumor cytotoxic activity in vitro against different human cancer cell lines (Ahmed et al., 2009).

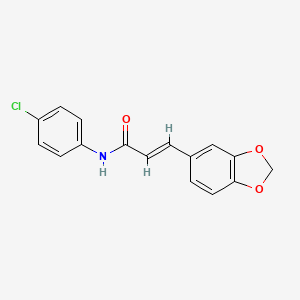

Anticonvulsant Agents : New 2-pyrazoline derivatives, related to the chemical structure , have been synthesized and evaluated as potential anticonvulsant agents. Some of these compounds showed appreciable activity in both the maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) tests, indicating their potential as anticonvulsant drugs (Bhandari et al., 2013).

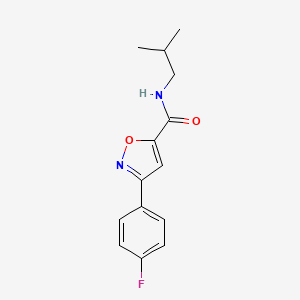

Herbicidal Activity : Derivatives incorporating pyrimidine and thiadiazole rings have been synthesized and evaluated for herbicidal activity. Some of these compounds displayed moderate to good selective herbicidal activity against certain plant species, suggesting their potential use in agriculture (Liu & Shi, 2014).

Advanced Material Development

The structure of 2-(2-naphthyloxy)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)propanamide lends itself to the development of advanced materials:

- Responsive Polymer Assemblies : Block copolymer assemblies utilizing components similar to the chemical structure have been developed. These assemblies exhibit tunable fluorescence emissions and are responsive to light and temperature, making them useful in the field of material science for various applications (Li et al., 2015).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-naphthalen-2-yloxy-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2/c1-14(26-18-8-7-15-5-2-3-6-16(15)11-18)20(25)22-12-17-13-23-24-10-4-9-21-19(17)24/h2-11,13-14H,12H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAVJOZGMRFNXJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=C2N=CC=CN2N=C1)OC3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-naphthyloxy)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-amino-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B5551558.png)

![2-benzyl-8-[(4-methyl-1-piperazinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5551567.png)

![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5551576.png)

![3-chloro-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5551590.png)

![2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5551597.png)

![4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-morpholinecarboxamide](/img/structure/B5551615.png)

![6-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5551617.png)

![1-(3,4-dihydroxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5551621.png)

![N-(3,4-dimethylphenyl)-N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5551625.png)

![N-[4-(benzyloxy)phenyl]isonicotinamide](/img/structure/B5551626.png)

![9-(4-methoxyphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5551643.png)